

# Meta-analysis of Cyproheptadine Clinical Trials for Pediatric Growth: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | Cyprodine |
| Cat. No.:      | B10848125 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of clinical trials investigating the use of cyproheptadine for pediatric growth stimulation. Through a meta-analysis of existing literature, this document presents quantitative data, detailed experimental protocols, and a review of the underlying signaling pathways to offer an objective comparison of cyproheptadine's efficacy and safety profile against placebo. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

## Comparative Efficacy of Cyproheptadine in Pediatric Growth

Cyproheptadine, a first-generation antihistamine and serotonin antagonist, has been evaluated in numerous studies for its potential to stimulate appetite and promote growth in children.<sup>[1]</sup> The following tables summarize the quantitative outcomes from key clinical trials, providing a clear comparison of cyproheptadine's effects versus placebo on various growth parameters.

### Table 1: Effect of Cyproheptadine on Weight Gain

| Study (Year)                                                                                                                         | Patient Population                                        | Treatment Group (Cyproheptadine)                                                      | Placebo Group                                            | Outcome                                                                                                                                    |
|--------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Evaluation of Cyproheptadine Hydrochloride Effects on Weight Gain in Underweight Children with Anorexia; A Randomized Clinical Trial | 136 underweight children (2-10 years) with anorexia       | 0.1 mg/kg/dose three times daily for 8 weeks                                          | Placebo three times daily for 8 weeks                    | Average weight gain of $1.08 \pm 0.67$ kg in the cyproheptadine group versus $0.22 \pm 0.46$ kg in the placebo group ( $p=0.005$ ).<br>[2] |
| Short-term cyproheptadine therapy in underweight children: effects on growth and serum insulin-like growth factor-I                  | 21 underweight, otherwise healthy children                | Cyproheptadine for 4 months                                                           | Placebo for 4 months                                     | Significantly greater weight velocity in the cyproheptadine group compared to the placebo group.[3]                                        |
| Enhancement of linear growth and weight gain by cyproheptadine in children with hypopituitarism receiving growth hormone therapy     | 6 children with idiopathic growth hormone deficiency      | GH 0.08 U/kg three times per week + Cyproheptadine 0.25 to 0.4 mg/kg/day for 4 months | GH 0.08 U/kg three times per week + Placebo for 4 months | Weight velocity increased from $1.3 \pm 1.3$ kg/yr with GH alone to $7.8 \pm 3.6$ kg/yr with GH and cyproheptadine ( $P = 0.01$ ).[4]      |
| Effects of cyproheptadine on body weight gain in children with nonorganic failure to thrive                                          | 50 prepubertal children with nonorganic failure to thrive | 0.3 mg/kg daily for a mean of 97.22 days                                              | 738 children who did not receive cyproheptadine          | Positive association between cyproheptadine                                                                                                |

failure to thrive in  
Taiwan: A  
hospital-based  
retrospective  
study

---

treatment and  
weight gain.[5][6]

## Table 2: Effect of Cyproheptadine on Height and Other Growth Parameters

| Study (Year)                                                                                                                         | Patient Population                                        | Treatment Group (Cyproheptadine)                                                      | Placebo Group                                            | Outcome                                                                                                                                            |
|--------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| Evaluation of Cyproheptadine Hydrochloride Effects on Weight Gain in Underweight Children with Anorexia; A Randomized Clinical Trial | 136 underweight children (2-10 years) with anorexia       | 0.1 mg/kg/dose three times daily for 8 weeks                                          | Placebo three times daily for 8 weeks                    | Average height increase of 1.60 ± 0.97 cm in the cyproheptadine group versus 0.86 ± 0.85 cm in the placebo group (p=0.005).<br><a href="#">[2]</a> |
| Short-term cyproheptadine therapy in underweight children: effects on growth and serum insulin-like growth factor-I                  | 21 underweight, otherwise healthy children                | Cyproheptadine for 4 months                                                           | Placebo for 4 months                                     | Significantly greater height velocity and IGF-I z-scores in the cyproheptadine group. <a href="#">[3]</a>                                          |
| Enhancement of linear growth and weight gain by cyproheptadine in children with hypopituitarism receiving growth hormone therapy     | 6 children with idiopathic growth hormone deficiency      | GH 0.08 U/kg three times per week + Cyproheptadine 0.25 to 0.4 mg/kg/day for 4 months | GH 0.08 U/kg three times per week + Placebo for 4 months | Height velocity increased from 9.1 ± 2.4 cm/yr with GH alone to 12.1 ± 2.1 cm/yr with GH and cyproheptadine (P = 0.01). <a href="#">[4]</a>        |
| Effects of cyproheptadine on body weight gain in children with nonorganic failure to thrive                                          | 50 prepubertal children with nonorganic failure to thrive | 0.3 mg/kg daily for a mean of 97.22 days                                              | 738 children who did not receive cyproheptadine          | Positive association between cyproheptadine and an increase                                                                                        |

---

|                                                                   |                                               |
|-------------------------------------------------------------------|-----------------------------------------------|
| failure to thrive in Taiwan: A hospital-based retrospective study | in Body Mass Index (BMI). <a href="#">[7]</a> |
|-------------------------------------------------------------------|-----------------------------------------------|

---

## Experimental Protocols of Key Clinical Trials

Understanding the methodologies employed in clinical trials is crucial for interpreting their findings. Below are detailed protocols from pivotal studies on cyproheptadine for pediatric growth.

### Protocol 1: Randomized Clinical Trial in Underweight Children with Anorexia

- Objective: To investigate the effect of cyproheptadine hydrochloride on weight gain in underweight children with anorexia.[\[2\]](#)
- Study Design: A randomized, double-blind, placebo-controlled clinical trial.
- Participants: 136 underweight children aged 2 to 10 years with a clinical diagnosis of anorexia.
- Intervention:
  - Treatment Group: Oral cyproheptadine at a dose of 0.1 mg/kg/dose, administered three times per day for 8 weeks.[\[2\]](#)
  - Control Group: Received a placebo with the same dosage schedule.[\[2\]](#)
- Primary Outcome Measures:
  - Change in body weight (kg) from baseline to 8 weeks.
  - Change in height (cm) from baseline to 8 weeks.
- Secondary Outcome Measures:

- Parental report of improvement in anorexia.
- Monitoring for any adverse effects of the medication.

## Protocol 2: Study in Underweight Children on Growth and Serum IGF-I

- Objective: To examine the effect of short-term cyproheptadine therapy on growth and serum insulin-like growth factor-I (IGF-I) in underweight children.[3]
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 21 underweight but otherwise healthy children were randomly assigned to either the cyproheptadine (n=10) or placebo (n=11) group.[3]
- Intervention:
  - Treatment Group: Received cyproheptadine for a duration of 4 months.[3]
  - Control Group: Received a placebo for 4 months.[3]
- Primary Outcome Measures:
  - Weight velocity.
  - Height velocity.
- Secondary Outcome Measures:
  - Serum IGF-I levels, measured for both groups.[3]

## Signaling Pathways and Experimental Workflows

The therapeutic effects of cyproheptadine on appetite and growth are believed to be mediated through its interaction with specific signaling pathways. The following diagrams illustrate the proposed mechanism of action and a typical workflow for a clinical trial investigating cyproheptadine.



[Click to download full resolution via product page](#)

Proposed mechanism of action for cyroheptadine.



[Click to download full resolution via product page](#)

A typical workflow for a clinical trial.

## Conclusion

The collective evidence from multiple clinical trials indicates that cyproheptadine is an effective appetite stimulant that can lead to significant weight gain and increased growth velocity in pediatric populations with poor growth or appetite.<sup>[8][9]</sup> Its mechanism of action is primarily attributed to its potent antagonism of serotonin and histamine receptors.<sup>[1]</sup> While generally considered safe and well-tolerated, with transient sedation being the most common side effect, further large-scale, randomized controlled trials are warranted to establish standardized protocols for its use in children with feeding disorders and suboptimal growth.<sup>[8][10][11]</sup> The findings presented in this guide offer a solid foundation for future research and clinical decision-making in the field of pediatric growth and development.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short-term cyproheptadine therapy in underweight children: effects on growth and serum insulin-like growth factor-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of linear growth and weight gain by cyproheptadine in children with hypopituitarism receiving growth hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cyproheptadine on body weight gain in children with nonorganic failure to thrive in Taiwan: A hospital-based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of cyproheptadine on body weight gain in children with nonorganic failure to thrive in Taiwan: A hospital-based retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alicton.co.ke [alicton.co.ke]
- 8. Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyproheptadine as an appetite stimulant in children. Is it safe? | Sapienza: International Journal of Interdisciplinary Studies [journals.sapienzaeditorial.com]

- 10. Frontiers | Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Meta-analysis of Cyproheptadine Clinical Trials for Pediatric Growth: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10848125#meta-analysis-of-cyproheptadine-clinical-trials-for-pediatric-growth]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)